molecular formula C8H12N4 B13067795 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13067795
M. Wt: 164.21 g/mol
InChI Key: PBDNQZBSXRPTJW-UHFFFAOYSA-N
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Description

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique triazolo-pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole derivative, followed by cyclization to form the triazolo-pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its superior biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h5-7H,1-4H2,(H,9,10,11)

InChI Key

PBDNQZBSXRPTJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=NC=NN23

Origin of Product

United States

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